1,4-Diaminobenzene dihydrochloride

Description

Properties

IUPAC Name |

benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXMNTLBLQNMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.2ClH, Array, C6H10Cl2N2 | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | 1,4-Diaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021141 | |

| Record name | 1,4-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-phenylenediamine dihydrochloride appears as white to slightly reddish crystals or gray powder. (NTP, 1992), White to slightly reddish solid; [ICSC] Off-white crystalline powder; [MSDSonline], WHITE-TO-SLIGHTLY-REDDISH CRYSTALS. | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Diaminobenzene dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, ETHER, Solubility in water: very good | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIAMINOBENZENE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.2 | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE TO SLIGHTLY REDDISH CRYSTALS | |

CAS No. |

624-18-0 | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Diaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL418131I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIAMINOBENZENE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 392 °F (NTP, 1992), 275 °C | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diaminobenzene Dihydrochloride: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-Diaminobenzene dihydrochloride (also known as p-Phenylenediamine dihydrochloride), a critical chemical intermediate with significant roles in polymer science, dye chemistry, and analytical applications. This document delves into the molecule's core chemical and physical properties, spectroscopic signature, synthesis protocols, and key reaction mechanisms. By grounding technical data with practical insights, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and materials science, facilitating a deeper understanding of its behavior and application.

Molecular Structure and Physicochemical Properties

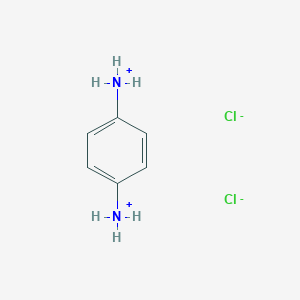

This compound, with the chemical formula C₆H₁₀Cl₂N₂, is the salt form of the aromatic amine p-Phenylenediamine (PPD). The dihydrochloride salt is formed by the protonation of the two amino groups by hydrochloric acid. This conversion from the free base to the salt is a crucial practical step, as it significantly enhances the compound's stability, particularly against aerial oxidation, which can cause the free base to darken and degrade.[1] The salt form is generally a white to slightly reddish crystalline powder.[1][2]

The molecular structure consists of a central benzene ring with two amino groups situated in the para position (positions 1 and 4). This symmetrical arrangement is fundamental to its utility as a monomer in linear polymers and as a chromogenic agent. The protonated amine groups (-NH₃⁺) make the dihydrochloride salt readily soluble in water, a property that contrasts with the more limited water solubility of the free base.[2][3][4]

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis via Iron Reduction

Causality: This method is often preferred in laboratory settings due to its low cost and operational simplicity compared to high-pressure hydrogenation. The in-situ generation of the acidic medium from the iron and starter acid drives the reduction, and the final product precipitates as the hydrochloride salt upon addition of excess HCl.

-

Setup: Equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Initial Charge: To the flask, add p-nitroaniline (1.0 eq) and fine iron powder (approx. 3.0 eq). Add a mixture of water and ethanol to create a slurry.

-

Initiation: Add a small amount (e.g., 0.1 eq) of concentrated hydrochloric acid to initiate the reaction. The mixture will become exothermic.

-

Reduction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the yellow color of the p-nitroaniline. [5]5. Work-up: Once the reduction is complete, while the solution is still hot, add concentrated hydrochloric acid. This step protonates the newly formed diamine and dissolves it, while also reacting with any excess iron.

-

Isolation: Filter the hot solution to remove the iron salts and any unreacted iron. Allow the filtrate to cool slowly to room temperature, then in an ice bath. The this compound will crystallize out of the solution.

-

Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol or acetone to remove soluble impurities, and dry under vacuum. Recrystallization from water containing a small amount of stannous chloride (as an antioxidant) can be performed for higher purity.

Key Reactions and Mechanisms

The utility of this compound stems from the reactivity of its two primary amine groups. These groups can act as nucleophiles and are readily oxidized.

Role in Polymer Chemistry

Aramid Fiber Synthesis (e.g., Kevlar): The free base, 1,4-diaminobenzene, is a fundamental monomer for producing high-performance aramid fibers. It undergoes a polycondensation reaction with a diacyl chloride, typically terephthaloyl chloride. The rigidity of the benzene ring and the strong intermolecular hydrogen bonding between the resulting amide linkages impart exceptional tensile strength and thermal stability to the polymer. [1] Epoxy Resin Curing Agent: Aromatic amines are effective curing agents for epoxy resins, producing cured materials with high thermal and chemical resistance. [6][7]The curing mechanism involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbon of the epoxide ring. Each primary amine group (-NH₂) has two active hydrogens, allowing it to react with two epoxy groups. This cross-linking reaction transforms the liquid resin into a rigid, three-dimensional thermoset network. [8]

Caption: Logical workflow for the epoxy curing process using 1,4-Diaminobenzene.

Application in Dye Synthesis

1,4-Diaminobenzene is a primary intermediate in oxidative hair dyes. The dyeing process is not about applying a colored molecule directly, but rather forming it in situ within the hair shaft.

Mechanism of Oxidative Dye Formation:

-

Activation: The process occurs under alkaline conditions, which deprotonate the amine groups of the PPD, making them more nucleophilic.

-

Oxidation: An oxidizing agent, typically hydrogen peroxide (H₂O₂), oxidizes the PPD to a highly reactive intermediate, p-benzoquinonediimine. [9][10][11]3. Coupling: This reactive diimine intermediate rapidly reacts with other aromatic compounds present in the formulation, known as "couplers" (e.g., resorcinol, m-aminophenol). This coupling reaction forms large, complex, and colored molecules.

-

Polymerization & Trapping: These newly formed dye molecules can further polymerize into even larger structures that become physically trapped within the hair's keratin structure, resulting in a "permanent" color. [10] The choice of coupler is critical as it dictates the final color. For example, different couplers can lead to shades of brown, red, or black.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled. [2][12]* Irritation: It is a serious eye irritant and can cause irritation to the skin and respiratory tract. [13]* Sensitization: It is a known skin sensitizer and may cause an allergic skin reaction (contact dermatitis) or asthma-like symptoms upon repeated exposure. [13][14] Handling Protocol:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. For handling powders, a respirator may be required to prevent inhalation. [3]3. Avoidance: Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention. [13] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The compound is light-sensitive and can oxidize in the air. For long-term stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen). [3][12]* Keep away from strong oxidizing agents and incompatible materials.

Conclusion

This compound is a versatile and indispensable chemical building block. Its symmetric aromatic structure and the reactivity of its two amine groups are the foundation of its widespread use in creating high-strength polymers, vibrant and permanent dyes, and other specialized chemical products. A thorough understanding of its chemical properties, reaction mechanisms, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in research and industrial applications.

References

- ChemBK. (n.d.). p-Phenylenediamine.

- Wikipedia. (n.d.). p-Phenylenediamine.

- NICHEM Solutions. (n.d.). PPD to PTD: The Evolution of Safe Hair Dye Chemistry.

- Gutiérrez-Sánchez, C., et al. (n.d.). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Royal Society of Chemistry.

- FAO AGRIS. (n.d.). Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review.

- PubChem. (n.d.). This compound.

- PubMed. (2015). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes.

- ResearchGate. (2016). (PDF) Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review.

- PubChem. (n.d.). p-Phenylenediamine.

- PrepChem.com. (n.d.). Preparation of p-phenylenediamine.

- ResearchGate. (n.d.). Green process for synthesis of p-phenylenediamine by catalytic hydrogenation of p-nitroaniline.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.

- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.

- Longchang Chemical. (2022). Common types of epoxy resin curing agent and its curing mechanism.

- PubMed. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples.

- ChemBK. (n.d.). 1,4-Diaminobenzene.

- SpectraBase. (n.d.). 1,2-Phenylenediamine dihydrochloride - Optional[13C NMR] - Spectrum.

- PubChem. (n.d.). 1,2-Phenylenediamine dihydrochloride.

- HiMedia Laboratories. (n.d.). 1,4-Phenylenediamine dihydrochloride.

- ResearchGate. (n.d.). (a) FT-IR spectra of 1,4-diaminobenzene (Pa) (red),....

- Pharmaffiliates. (n.d.). 1,4-Phenylenediamine Dihydrochloride.

- Polymer Innovation Blog. (2022). Epoxy Curing Agents - Part 1: Amines.

- Google Patents. (n.d.). US2893973A - Liquefied m-phenylenediamine compositions for curing epoxy ether resins.

- ZHENDI. (2023). Epoxy resin curing agent-related - Knowledge.

- CAS Common Chemistry. (n.d.). N,N-Dimethyl-p-phenylenediamine dihydrochloride.

- Haz-Map. (n.d.). This compound - Hazardous Agents.

- NIST WebBook. (n.d.). 1,4-Benzenediamine.

- ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3).

Sources

- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 1,4-Phenylenediamine dihydrochloride [himedialabs.com]

- 5. prepchem.com [prepchem.com]

- 6. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 7. longchangchemical.com [longchangchemical.com]

- 8. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]

- 9. Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review [agris.fao.org]

- 10. nichem.solutions [nichem.solutions]

- 11. helvia.uco.es [helvia.uco.es]

- 12. chembk.com [chembk.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unveiling a Versatile Synthetic Workhorse

An In-Depth Technical Guide to 1,4-Diaminobenzene Dihydrochloride (CAS 624-18-0) for Researchers and Drug Development Professionals

This compound, also known as p-Phenylenediamine dihydrochloride (p-PD HCl), is a highly reactive aromatic amine salt that serves as a fundamental building block in a multitude of chemical syntheses. Its bifunctional nature, possessing two primary amine groups on a benzene ring, makes it a critical precursor for the bottom-up assembly of complex molecular architectures, from polymers and dyes to pharmaceutical intermediates.[1] This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safe handling protocols, tailored for scientists and professionals in research and development.

Chemical Identity and Structure

Correctly identifying a chemical reagent is the first step in ensuring reproducible and safe experimentation. This compound is registered under CAS number 624-18-0.[2][3] It is the dihydrochloride salt of 1,4-phenylenediamine (CAS 106-50-3).[2] The presence of the hydrochloride groups enhances the compound's stability and water solubility compared to its free base form.[3][4]

Synonyms: p-Phenylenediamine dihydrochloride, 1,4-Benzenediamine dihydrochloride, 4-Aminoaniline dihydrochloride.[2][5] Molecular Formula: C₆H₈N₂·2HCl[2][3] Molecular Weight: 181.06 g/mol [1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design and process scale-up.

| Property | Value | Source(s) |

| Appearance | White to slightly reddish crystals or gray powder.[2][6] Darkens on exposure to air. | [7] |

| Melting Point | > 200 °C (> 392 °F) | [1][2][4] |

| Solubility | Freely soluble in water (≥ 100 mg/mL at 21°C).[2][4] Slightly soluble in alcohol and ether. | [2] |

| Vapor Density | 6.2 (air = 1) | [2][6] |

| pKa (conjugate acid) | 6.2 (for the free base) | [2] |

| Stability | Stable under normal temperatures and pressures.[6] Light sensitive. |

Part 2: Synthesis and Manufacturing Insights

The primary industrial manufacturing method for the parent compound, p-phenylenediamine, involves the reduction of p-nitroaniline. The dihydrochloride salt is then readily formed.

Common Synthetic Pathway: Reduction of p-Nitroaniline

A widely used method for producing p-phenylenediamine is the reduction of p-nitroaniline using iron in the presence of hydrochloric acid.[2] This process is a classic example of a Bechamp reduction.

Caption: Synthesis of this compound via reduction.

The causality behind this choice of reagents is rooted in efficiency and cost-effectiveness. Iron is an inexpensive metal, and the reaction proceeds under relatively mild conditions. The hydrochloric acid serves a dual purpose: it activates the iron for reduction and directly forms the dihydrochloride salt of the resulting diamine, which can then be isolated.

Part 3: Applications in Research and Development

The utility of this compound stems from the reactivity of its two amine groups, allowing it to act as a linker or monomer in the formation of larger, more complex structures.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Phenylenediamine dihydrochloride [himedialabs.com]

- 4. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. p-Phenylenediamine dihydrochloride(624-18-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. osha.gov [osha.gov]

Molecular weight of 1,4-Diaminobenzene dihydrochloride

An In-Depth Technical Guide to the Molecular Weight of 1,4-Diaminobenzene Dihydrochloride

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular weight of this compound. Beyond a simple numerical value, we will delve into the theoretical basis, experimental verification, and the practical implications of this fundamental chemical property.

Introduction: The Significance of this compound

This compound, also known by its common synonym p-Phenylenediamine dihydrochloride, is a crucial aromatic amine intermediate.[1][2] Its applications are widespread, ranging from its role as a key component in the synthesis of polymers and as a curing agent to its use in the formulation of hair dyes.[1] In the context of research and drug development, its purity and identity are paramount. A precise understanding of its molecular weight is the first step in confirming the integrity of the material, ensuring the accuracy of stoichiometric calculations in synthetic reactions, and validating analytical results.

This document provides a multi-faceted approach to understanding the molecular weight of this compound. We will begin with its theoretical calculation based on its molecular formula and then proceed to outline the authoritative experimental techniques used for its empirical verification, ensuring a self-validating system for its characterization.

Chemical and Physical Properties

A foundational understanding of the compound's properties is essential before proceeding with any experimental work. This compound is typically a white to slightly reddish crystalline powder.[3] Its key identifiers and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | benzene-1,4-diamine;dihydrochloride | PubChem[3] |

| Synonyms | p-Phenylenediamine dihydrochloride, 1,4-Benzenediamine dihydrochloride | Chem-Impex, PubChem[3][4] |

| CAS Number | 624-18-0 | Vertex AI Search, Chem-Impex[1][4] |

| Molecular Formula | C₆H₁₀Cl₂N₂ or C₆H₈N₂·2HCl | PubChem, HiMedia Laboratories[2][3] |

| Appearance | White to off-white or grey crystalline powder | Chem-Impex[4] |

| Melting Point | >200°C | ChemBK[5] |

| Solubility | Soluble in water | NOAA CAMEO Chemicals[6] |

Determination of Molecular Weight: A Two-Pillar Approach

The determination of a compound's molecular weight rests on two pillars: theoretical calculation derived from its atomic composition and experimental verification using analytical instrumentation. This dual approach provides the highest level of confidence in the identity and purity of a chemical substance.

Pillar 1: Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms present in the molecular formula. The established molecular formula for this compound is C₆H₁₀Cl₂N₂.[1][3]

The calculation is as follows:

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

Total Molecular Weight = 72.066 + 10.080 + 70.906 + 28.014 = 181.066 g/mol

This calculated value is widely accepted and reported in numerous chemical databases and by suppliers.[1][3][4]

Pillar 2: Experimental Verification Workflow

While the theoretical weight provides a precise expected value, experimental verification is a mandatory quality control step in any research or manufacturing setting. It confirms the identity of the substance and can provide initial indications of its purity. Mass spectrometry is the definitive technique for this purpose.

The general workflow for the verification of a chemical standard like this compound is illustrated below. This process ensures that the material is correctly identified and meets the required quality standards before use.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1,4-Phenylenediamine dihydrochloride [himedialabs.com]

- 3. This compound | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Solubility of 1,4-Diaminobenzene Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 1,4-Diaminobenzene dihydrochloride (also known as p-Phenylenediamine dihydrochloride), a compound of significant interest in various industrial and research applications, including the synthesis of polymers, dyes, and pharmaceutical intermediates.[1] Understanding its solubility in both aqueous and organic media is critical for its effective use in synthesis, formulation, and analytical method development.

Core Physicochemical Properties and Structure

This compound is the salt form of p-Phenylenediamine, which significantly influences its physical and chemical properties, most notably its solubility.[2]

-

Chemical Formula: C₆H₈N₂·2HCl[2]

-

Molecular Weight: 181.06 g/mol [3]

-

Appearance: White to slightly reddish crystals or gray powder.[3]

-

Structure:

Figure 1: Chemical Structure of this compound

The presence of two protonated amine groups (ammonium chlorides) makes the molecule a salt, predisposing it to high polarity and strong interactions with polar solvents.

Aqueous Solubility Profile: A Deep Dive

This compound exhibits high solubility in water.[3][4][5] This characteristic is a direct consequence of its ionic nature.

Mechanism of Dissolution: As an acidic salt, when introduced into water, the compound readily dissociates into a p-phenylenediammonium dication ([C₆H₄(NH₃)₂]²⁺) and two chloride anions (Cl⁻).[4][5] Water, being a highly polar protic solvent, effectively solvates these ions through strong ion-dipole interactions. The hydrogen atoms of the water molecules orient towards the chloride anions, while the oxygen atoms orient towards the ammonium cations, forming a stable hydration shell that facilitates dissolution.

Caption: Dissolution and Solvation of this compound in Water.

Quantitative Aqueous Solubility Data

| Temperature | Solubility | Reference |

| 70 °F (~21 °C) | ≥ 100 mg/mL | [3][4] |

The high solubility (≥10% w/v) at room temperature classifies it as "very soluble." This is a critical parameter for applications requiring the preparation of concentrated aqueous stock solutions.

Factors Influencing Aqueous Solubility:

-

pH: The resulting aqueous solutions are acidic, with a pH of less than 7.0, due to the hydrolysis of the ammonium ions.[4][5] Adjusting the pH towards highly alkaline conditions would deprotonate the ammonium groups, converting the salt back to the free base, p-phenylenediamine. The free base has a significantly lower water solubility of approximately 4 g/100mL (or 40 mg/mL) at 25°C.[6][7] Therefore, maintaining an acidic to neutral pH is crucial for keeping the compound in its highly soluble salt form.

Solubility in Organic Solvents

The solubility of this compound in organic solvents is markedly lower than in water, a trend governed by the principle of "like dissolves like." The high polarity and ionic character of the salt are mismatched with the lower polarity of most organic solvents.

A study on the closely related o-phenylenediamine (the free base) showed its solubility in pure solvents decreased in the order: acetonitrile > methanol > ethanol > water.[8] While this pertains to the free base, it highlights the role of solvent polarity and hydrogen bonding capability. For the highly polar dihydrochloride salt, this trend is expected to be different.

Qualitative Solubility Observations:

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Methanol/Ethanol | Polar Protic | Moderate | The hydroxyl group can hydrogen bond and the solvent has a relatively high dielectric constant, allowing for some solvation of the ions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Low | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including some salts.[9] |

| Acetonitrile | Polar Aprotic | Low | While polar, its ability to stabilize dissociated ions is less effective than protic solvents like water or alcohols. |

| Acetone | Polar Aprotic | Very Low | Lower polarity and dielectric constant compared to the solvents above. |

| Diethyl Ether | Non-polar | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the ionic salt.[10] |

| Toluene/Hexane | Non-polar | Insoluble | Non-polar nature provides no favorable interactions for solvating the ions. |

Note: This table is based on established chemical principles, as specific quantitative data for the dihydrochloride salt in a wide range of organic solvents is not extensively published.

The key takeaway for researchers is the compound's limited utility in non-aqueous, non-polar, or weakly polar organic reaction systems unless a co-solvent or phase-transfer catalyst is employed. For applications in organic media, conversion to the more soluble free base might be a necessary prerequisite.

Standard Protocol for Experimental Solubility Determination

To ensure accurate and reproducible solubility data, a standardized protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12][13]

Caption: Standardized Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology:

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials & Equipment:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Glass vials with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. "Excess" means enough solid remains undissolved at equilibrium.[11] A starting point is to add ~20 mg of solid to 1 mL of the solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[14]

-

Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[11][15] A preliminary time-course study can determine the minimum time required to achieve a plateau in concentration.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vial from the shaker.

-

Allow the suspension to settle for a short period.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[13] This step is crucial to minimize clogging of the filter in the next step.

-

-

Sample Collection and Filtration:

-

Carefully draw the supernatant into a syringe, avoiding disturbance of the solid pellet.

-

Attach a 0.45 µm syringe filter to the syringe. The filter material must be chemically compatible with the solvent and should not bind the analyte.

-

Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

-

Collect the clear filtrate into a clean vial for analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze both the standards and the filtered sample using a validated HPLC method to determine the concentration of the solute in the saturated solution.[11]

-

Construct a calibration curve from the standard solutions to ensure accurate quantification.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility.

-

Report the solubility in standard units such as mg/mL or mol/L, clearly stating the solvent and the temperature at which the measurement was performed.[11]

-

Trustworthiness & Self-Validation: This protocol incorporates self-validating steps. The use of excess solid ensures that saturation is achieved. The prolonged equilibration time, followed by robust phase separation (centrifugation and filtration), guarantees that only the dissolved analyte is being measured. Finally, quantification against a calibration curve provides an accurate and verifiable concentration measurement.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.

-

Hazards: It can cause serious eye irritation and may cause an allergic skin reaction.[16]

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][17] Prevent the dispersion of dust.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[16][17]

Conclusion

This compound is a highly polar, ionic compound with excellent solubility in water and poor solubility in most non-polar organic solvents. Its high aqueous solubility is driven by the dissociation of the salt and strong ion-dipole interactions with water molecules. This solubility profile is a critical consideration for its application in chemical synthesis, dye manufacturing, and pharmaceutical research. For experimental work, the use of a standardized protocol, such as the isothermal shake-flask method, is imperative for obtaining accurate and reliable solubility data.

References

- Determin

- General Experimental Protocol for Determining Solubility - Benchchem

- OECD Guideline for the Testing of Chemicals 107: Partition Coefficient (n-octanol/w

- OECD Guidelines for the Testing of Chemicals

- OECD Guideline for the Testing of Chemicals 105: W

- Compound solubility measurements for early drug discovery

- This compound | C6H10Cl2N2 | CID 12205 - PubChem

- High-accuracy water solubility determination using logK - KRE

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay

- SAFETY DATA SHEET - Sigma-Aldrich (1,4-Phenylenediamine dihydrochloride)

- Chemical Safety Data Sheet MSDS / SDS - p-Phenylenediamine dihydrochloride - ChemicalBook

- 1,4-Phenylenediamine dihydrochloride - HiMedia Labor

- p-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem

- 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals - NOAA

- SAFETY DATA SHEET - Fisher Scientific (N,N-Dimethyl-p-phenylenediamine dihydrochloride)

- 1,4-Phenylenediamine dihydrochloride - HiMedia Labor

- Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO

- 1,4-Phenylenediamine dihydrochloride - Chem-Impex

- 1,4-Diaminobenzene - ChemBK

- Safety Data Sheet: 1,4-Phenylenediamine - Carl ROTH

- 1,4-Phenylenediamine dihydrochloride - Santa Cruz Biotechnology

- p-Phenylenediamine - Wikipedia

- p-Phenylenediamine - CIR Report D

- Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15)

- P-PHENYLENEDIAMINE | CAMEO Chemicals - NOAA

- Chemical Properties of 1,4-Benzenediamine (CAS 106-50-3) - Cheméo

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,4-Phenylenediamine dihydrochloride [himedialabs.com]

- 3. This compound | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 1,4-Phenylenediamine dihydrochloride [himedialabs.com]

- 6. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. lifechemicals.com [lifechemicals.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. enfo.hu [enfo.hu]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. scielo.br [scielo.br]

- 15. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

1,4-Diaminobenzene dihydrochloride melting point and boiling point

An In-depth Technical Guide to the Thermal Properties of 1,4-Diaminobenzene Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of this compound (CAS: 624-18-0), a compound of significant interest in chemical synthesis, dye manufacturing, and polymer chemistry. A critical review of publicly available data reveals significant discrepancies in its reported melting point and a common misconception regarding its boiling point. This paper clarifies that this compound undergoes melting with simultaneous decomposition, a phenomenon that accounts for the wide range of reported values. Furthermore, it establishes that a true boiling point is not an attainable or relevant physical property for this salt due to its thermal instability. This guide presents a standardized protocol for the accurate determination of the melting/decomposition point and provides the scientific rationale behind the experimental observations, equipping researchers and drug development professionals with the necessary insights for safe and effective handling and application of this compound.

Introduction to this compound

1.1 Chemical Identity and Significance

This compound, also known as p-Phenylenediamine dihydrochloride, is the dihydrochloride salt of 1,4-phenylenediamine[1]. It typically appears as a white to slightly reddish crystalline powder[2][3]. Its chemical structure, consisting of an aromatic ring with two amine groups protonated by hydrochloric acid, makes it a stable and water-soluble precursor for the free base. This compound is a vital intermediate in various industrial applications, including the synthesis of hair dyes, high-performance polymers like aramids, antioxidants, and corrosion inhibitors[4]. Its CAS number is 624-18-0[1][4].

1.2 The Critical Role of Thermal Properties

For scientists in research and drug development, precise knowledge of a compound's thermal properties is fundamental. The melting point is a primary indicator of purity and is crucial for quality control, process development, and formulation[5][6]. The boiling point dictates purification methods like distillation and defines the upper-temperature limits for handling in a liquid state. For a compound like this compound, which is known to be thermally sensitive, a nuanced understanding beyond simple literature values is essential to prevent degradation, ensure process safety, and achieve reproducible results.

Summary of Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note the variability in the reported thermal data, which will be the central topic of discussion in this guide.

| Property | Value | Source(s) |

| CAS Number | 624-18-0 | [1][2][4] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [2][7] |

| Molecular Weight | 181.06 g/mol | [2][4][7] |

| Appearance | White to slightly reddish crystals or gray powder | [2][3] |

| Melting Point | Varies significantly, often reported as >200 °C to 285 °C | [1][3][7][8][9] |

| Boiling Point | 267.4 °C at 760 mmHg (Value is likely erroneous) | [1][4][7] |

| Water Solubility | ≥100 mg/mL at 21 °C | [7][10] |

| Decomposition | Decomposes on heating to emit toxic fumes (NOx, HCl) | [2][3][11] |

The Melting Point: A Critical Analysis of Melting with Decomposition

3.1 Reported Values and Discrepancies

A survey of scientific literature and supplier data reveals a notable lack of consensus on the melting point of this compound.

| Reported Melting Point | Source |

| >392 °F (>200 °C) | PubChem[2], CAMEO Chemicals[10] |

| >200 °C | ChemBK[7], LookChem[1] |

| 275 °C | ICSC[3], Sigma-Aldrich[9] |

| 266-285 °C | AKSci[8] |

This wide range is inconsistent with the behavior of a pure, stable organic compound, which typically exhibits a sharp melting range of 0.5-1.0 °C. The observed variation is a direct consequence of the compound's thermal instability.

3.2 The Causality of Melting with Decomposition

This compound does not exhibit a true melting point; instead, it undergoes decomposition upon heating[3]. As an ionic salt, significant thermal energy is required to overcome the strong electrostatic forces of its crystal lattice. This required energy level is close to or exceeds the energy needed to initiate chemical bond cleavage within the molecule. Consequently, as the compound begins to melt, it also starts to decompose, releasing toxic and corrosive fumes of nitrogen oxides and hydrogen chloride[2][11]. This simultaneous process makes the observed "melting point" highly dependent on the experimental conditions.

3.3 Key Factors Influencing Measurement

The primary reason for the discrepancies in reported values is the heating rate used during analysis[5].

-

Rapid Heating: A fast temperature ramp does not allow the system to maintain thermal equilibrium. The sample's temperature lags behind the apparatus's temperature, leading to an artificially high and broad observed melting range.

-

Slow Heating: A slow heating rate (e.g., 1-2 °C per minute) provides a more accurate determination of the temperature at which the phase transition and decomposition begin[5][6].

-

Purity: As with any substance, impurities will depress and broaden the melting range[5][12].

Therefore, for a compound that decomposes, the term "melting point" is a misnomer. A more accurate description is the "decomposition temperature" or "melting range with decomposition."

Standardized Protocol for Accurate Melting/Decomposition Point Determination

To ensure reliable and reproducible results, a standardized methodology is paramount. The following protocol is designed to accurately measure the melting/decomposition point of this compound using a modern digital melting point apparatus.

4.1 Principle and Rationale

This protocol employs a two-stage heating process. An initial rapid scan establishes an approximate decomposition temperature, followed by a second, slow, and carefully controlled scan on a fresh sample to determine the precise range. Re-melting a previously melted and decomposed sample must be avoided as it will yield inaccurate results[5].

4.2 Equipment and Reagents

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)[5][6]

-

Glass capillary tubes (one end sealed)

-

This compound, high purity grade

-

Spatula and watch glass

-

Mortar and pestle

4.3 Step-by-Step Methodology

-

Sample Preparation: Gently crush a small amount of the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform heat transfer[5].

-

Capillary Loading: Load the fine powder into a capillary tube to a depth of 2-3 mm. Compact the sample by gently tapping the sealed end on a hard surface[5][6].

-

Rapid Scan (First Run):

-

Place the loaded capillary into the heating block of the apparatus.

-

Set a rapid heating rate of 10-20 °C per minute[6].

-

Observe the sample through the magnifying lens. Record the approximate temperature at which the sample begins to liquefy, discolor, or effervesce. This is your estimated decomposition temperature.

-

Allow the apparatus to cool at least 20 °C below this estimated temperature.

-

-

Slow Scan (Accurate Determination):

-

Use a freshly prepared capillary tube for this measurement.

-

Rapidly heat the block to a temperature approximately 20 °C below the estimated decomposition point found in the first run.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium[5].

-

Carefully observe the sample. Record the temperature (T₁) at which the first droplet of liquid is observed.

-

Continue heating at the slow rate. Record the temperature (T₂) at which the last solid particle melts, noting any charring or gas evolution.

-

-

Reporting: Report the result as a melting range with decomposition, e.g., "274-276 °C (dec.)". Perform the determination in triplicate to ensure consistency.

4.4 Visualization of the Experimental Workflow

Caption: Workflow for accurate melting/decomposition point determination.

The Boiling Point: A Scientific Misconception

5.1 Deconstructing Erroneous Data

Several databases report a boiling point for this compound of approximately 267.4 °C at 760 mmHg[1][4][7]. This value is scientifically implausible and represents a significant data reporting error. Crucially, the boiling point of the parent free base, p-phenylenediamine, is 267 °C[13][14]. It is highly probable that the boiling point of the free base has been incorrectly attributed to its dihydrochloride salt.

5.2 The Primacy of Thermal Decomposition

A substance boils when its vapor pressure equals the surrounding atmospheric pressure. For this to occur, molecules must have sufficient kinetic energy to escape the liquid phase into the gas phase. In the case of an ionic salt like this compound, the intermolecular forces are extremely strong ionic bonds. The thermal energy required to overcome these forces and vaporize the salt is far greater than the energy that causes the compound's covalent bonds to break.

Therefore, upon heating, this compound will always decompose before reaching a temperature at which it could theoretically boil. Any attempt to measure a boiling point at atmospheric pressure will result only in vigorous decomposition and the release of hazardous gases[2][3].

5.3 Visualizing the Thermal Behavior Pathway

Caption: Thermal pathway of this compound upon heating.

Safety and Handling Considerations

Given the thermal instability and toxicity profile, stringent safety measures are required when handling this compound, especially during heating.

-

Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled[7][11][15]. It is a known skin and respiratory sensitizer and can cause severe eye irritation[3][15][16].

-

Heating Hazards: When heated to decomposition, it emits very toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides[2][11]. All heating procedures must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The thermal characterization of this compound requires a more sophisticated approach than consulting a single literature value. This guide has demonstrated that:

-

The compound does not have a true melting point but rather a melting range with decomposition , with reliable values centered around 275 °C when measured correctly.

-

The widely cited boiling point of ~267 °C is an error, likely conflated with the boiling point of the parent free base. A boiling point for the dihydrochloride salt is not a physically relevant or attainable property due to thermal decomposition occurring at a lower temperature.

-

Accurate determination of the melting/decomposition point is critically dependent on a slow, controlled heating rate as detailed in the provided protocol.

By understanding the underlying chemical principles governing its thermal behavior, researchers, scientists, and drug development professionals can ensure data integrity, process safety, and the successful application of this important chemical intermediate.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12205, this compound. PubChem. [Link]

- ChemBK (2024). This compound. ChemBK. [Link]

- IPCS (2018). ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE.

- Autech Industry Co.,Limited (n.d.). The Chemical Properties and Applications of this compound. [Link]

- LookChem (n.d.). Cas 624-18-0,p-Phenylenediamine dihydrochloride. LookChem. [Link]

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7814, P-Phenylenediamine. PubChem. [Link]

- University of Calgary (n.d.).

- University of Missouri–St. Louis (n.d.). Exp 1 - Melting Points. [Link]

- University of Texas at Dallas (n.d.). Experiment 1 - Melting Points. [Link]

- University of Technology (2021). experiment (1)

Sources

- 1. Cas 624-18-0,p-Phenylenediamine dihydrochloride | lookchem [lookchem.com]

- 2. This compound | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 0386 - 1,4-BENZENEDIAMINE DIHYDROCHLORIDE [chemicalsafety.ilo.org]

- 4. nbinno.com [nbinno.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chembk.com [chembk.com]

- 8. 624-18-0 p-Phenylenediamine 2HCl AKSci F925 [aksci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,4-BENZENE-D4-DIAMINE | 153200-72-7 [amp.chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. 1,4-Phenylenediamine Dihydrochloride | 624-18-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

In-depth Technical Guide: pKa and Dissociation Constants of 1,4-Diaminobenzene Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical examination of the acid dissociation constants (pKa) of 1,4-diaminobenzene dihydrochloride. As a foundational parameter in chemistry and pharmacology, a thorough understanding of pKa is critical for predicting molecular behavior and optimizing applications. This document provides not only established values but also the theoretical underpinnings and practical methodologies for their accurate determination, reflecting the standards of a Senior Application Scientist.

Introduction: The Pivotal Role of pKa in Physicochemical Properties

1,4-Diaminobenzene, commonly known as p-phenylenediamine (PPD), is a fundamental aromatic amine used in the synthesis of high-performance polymers like Kevlar, as an intermediate for azo dyes, and in the formulation of various industrial and consumer products, including hair dyes.[1][2][3] The dihydrochloride salt form is frequently utilized to enhance its stability and aqueous solubility.[4][5][6]

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. For a molecule like 1,4-diaminobenzene with two basic amino groups, there are two distinct pKa values corresponding to the stepwise dissociation of the diprotonated species. These values are indispensable for:

-

Predicting Solubility and Bioavailability: The degree of ionization, governed by the solution's pH relative to the pKa values, profoundly impacts a compound's solubility, which is a key factor in drug absorption and formulation.[7]

-

Controlling Chemical Reactivity: The nucleophilic character of the amino groups is directly tied to their protonation state, influencing reaction kinetics and pathways.

-

Optimizing Pharmaceutical Formulations: The ionization state affects a drug's ability to cross biological membranes and interact with target receptors, thereby influencing its overall pharmacokinetic and pharmacodynamic profile.[8]

-

Developing Analytical and Separation Methods: Techniques such as high-performance liquid chromatography (HPLC), capillary electrophoresis, and liquid-liquid extraction are highly dependent on the analyte's charge state, which can be manipulated by adjusting the pH based on its pKa values.

Theoretical Framework: Stepwise Dissociation of a Dibasic Compound

In an acidic aqueous solution, both amino groups of 1,4-diaminobenzene are protonated, forming the dihydrochloride salt. This diprotonated species behaves as a dibasic acid, releasing its protons in two distinct steps.

Step 1: First Dissociation

The first equilibrium involves the dissociation of the doubly protonated form to the monoprotonated form: H₃N⁺-C₆H₄-N⁺H₃ + H₂O ⇌ H₂N-C₆H₄-N⁺H₃ + H₃O⁺

This equilibrium is characterized by the first acid dissociation constant, Ka₁, and its corresponding pKa₁ value.[2]

Step 2: Second Dissociation

The second equilibrium involves the dissociation of the monoprotonated species to the neutral form: H₂N-C₆H₄-N⁺H₃ + H₂O ⇌ H₂N-C₆H₄-NH₂ + H₃O⁺

This step is described by the second acid dissociation constant, Ka₂, and its pKa₂ value.[2][9]

The relationship pKa = -log(Ka) is fundamental.[7] Generally, pKa₁ is lower than pKa₂. The first proton dissociation is facilitated by the electrostatic repulsion between the two positively charged ammonium groups. Once the first proton is lost, the remaining positive charge on the monoprotonated species makes the second proton more difficult to remove, resulting in a higher pKa₂.

Established Dissociation Constants

Literature values for the pKa of 1,4-diaminobenzene provide a crucial reference point. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.

| Parameter | Reported Value (at 20-25°C) | Description |

| pKa₁ | 2.97[2] | Corresponds to the dissociation of the doubly protonated form. |

| pKa₂ | 6.2 - 6.31[2][9][10] | Corresponds to the dissociation of the conjugate acid (monoprotonated form). |

Experimental Determination of pKa Values

The precise experimental determination of pKa values is essential for research and development. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable methods.[11][12][13]

Potentiometric Titration

This classical and widely used method involves monitoring the pH of a solution of the analyte as a standardized titrant (typically a strong base like NaOH) is added incrementally.[8][12][13] A plot of pH versus the volume of titrant added generates a titration curve, from which the pKa values can be determined.

-

Solution Preparation:

-

Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. The concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve.[13]

-

Standardize a solution of ~0.1 M NaOH against a primary standard (e.g., potassium hydrogen phthalate).

-

Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa values.[14]

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[14]

-

Add the standardized NaOH solution in small, precise increments. Record the pH and the total volume of titrant added after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

Identify the two equivalence points (Vₑ₁ and Vₑ₂) from the inflection points of the curve. This can be done visually or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa values are determined from the pH at the half-equivalence points:[14]

-

pKa₁ = pH at the midpoint between the start of the titration and the first equivalence point.

-

pKa₂ = pH at the first equivalence point (Vₑ₁), which corresponds to the half-equivalence point for the second dissociation.

-

-

-

Why start with the dihydrochloride salt? It ensures the molecule is fully protonated, allowing for the observation of both dissociation steps in a single titration with a base.

-

Why is constant ionic strength important? It helps to keep activity coefficients constant, ensuring that the measured pH changes are due to the acid-base reaction and not changes in the ionic environment.

-

Why use a standardized titrant? The accuracy of the calculated pKa values is directly dependent on the precise concentration of the titrant.

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is advantageous for compounds with low solubility or when only small sample amounts are available.[13] It relies on the fact that different protonation states of a molecule often exhibit different UV-Vis absorption spectra due to the presence of a chromophore near the ionization site.[12][15]

-

Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the ranges around the expected pKa values.

-

Prepare a concentrated stock solution of this compound.

-

-

Spectral Measurement:

-

Add an identical small aliquot of the stock solution to a constant volume of each buffer solution.

-

Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range.

-

Identify an analytical wavelength where the absorbance difference between the fully protonated, monoprotonated, and neutral species is significant.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) against the pH of the solutions. This will generate one or two sigmoidal curves.

-

The pKa is the pH value at the inflection point of the sigmoid curve.[12] This corresponds to the point where the concentrations of the conjugate acid and base forms are equal.

-

The presence of an isosbestic point—a wavelength where the molar absorptivity of two species in equilibrium is the same—provides a self-validating check for a clean two-state equilibrium.[16]

-

The spectrophotometric method's reliability is grounded in the Beer-Lambert Law. By plotting absorbance ratios at different wavelengths against pH, one can create a curve from which the pKa can be accurately determined, often bypassing the need for precise concentration measurements.[12]

Caption: Stepwise dissociation equilibria of 1,4-diaminobenzene.

Conclusion

The pKa values of this compound are critical physicochemical parameters that dictate its behavior in aqueous systems. With established pKa values around 2.97 and 6.31, this compound exhibits a clear two-step dissociation. Accurate determination of these constants is achievable through well-established methods like potentiometric and spectrophotometric titration. For professionals in research, chemical synthesis, and drug development, a firm grasp of these principles and methodologies is essential for the successful application and manipulation of this versatile chemical intermediate.

References

- ChemBK. (n.d.). p-Phenylenediamine.

- DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.

- Google Books. (2022). Spectrophotometric Determination of the PKa's of Some Aromatic Amines.

- PubChem. (n.d.). p-Phenylenediamine.

- Wikipedia. (n.d.). p-Phenylenediamine.

- Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 30(8), 1955-1975.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Chowdhury, A. R. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method.

- Orozco-Hernández, J. M., et al. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 6(12), 945-955.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- PubChem. (n.d.). This compound.

- MDPI. (2022). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.

- ResearchGate. (2012). List of molecules and experimental pKa values used for Table 2.

- Haz-Map. (n.d.). This compound.

- Wainwright, D. (n.d.). 1,4-diaminobenzene is an important intermediate....

- Riverside Local Schools. (n.d.). Acid-Base Equilibria.

Sources

- 1. chembk.com [chembk.com]

- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 3. drwainwright.weebly.com [drwainwright.weebly.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. p-Phenylenediamine dihydrochloride CAS#: 624-18-0 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. enamine.net [enamine.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Virtual Labs [mas-iiith.vlabs.ac.in]

- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

Spectroscopic Characterization of 1,4-Diaminobenzene Dihydrochloride: A Technical Guide

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize 1,4-Diaminobenzene dihydrochloride (synonyms: p-Phenylenediamine dihydrochloride, 1,4-Benzenediamine dihydrochloride).[1][2][3] As a crucial building block in polymer synthesis and various chemical applications, rigorous verification of its structure and purity is paramount.[4] This document is intended for researchers, scientists, and quality control professionals, offering not just data, but the scientific rationale behind the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Introduction: The Analyte

This compound is a water-soluble, crystalline solid.[1][5] The presence of two hydrochloride salts protonates the amino groups, forming ammonium (-NH₃⁺) functionalities. This protonation significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature compared to its free base, p-phenylenediamine. Understanding this distinction is fundamental to accurate spectral interpretation.

Molecular Structure:

Caption: Chemical structure of this compound.

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[4] It is also a severe eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, its high degree of symmetry simplifies the resulting spectra.

Rationale for Experimental Choices

-

Solvent Selection: The dihydrochloride salt is highly polar and freely soluble in water, making Deuterium Oxide (D₂O) the ideal NMR solvent.[1] Its use eliminates the large interfering signal from water's protons that would be seen in a protic solvent.

-